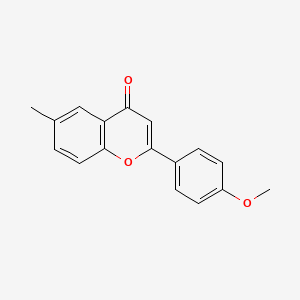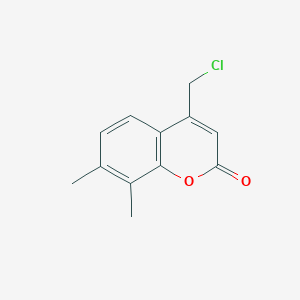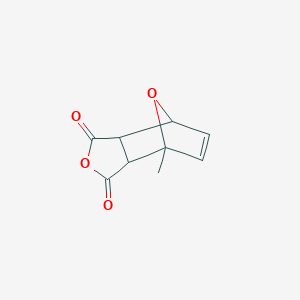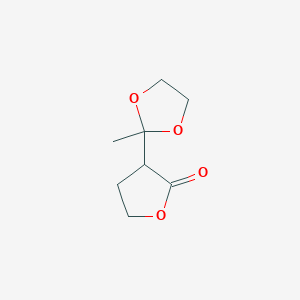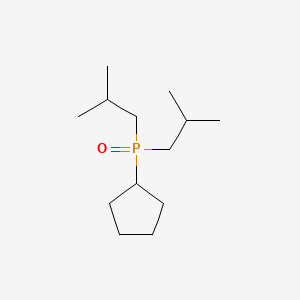
Phosphine oxide, cyclopentyldiisobutyl-
Overview
Description
Phosphine oxide, cyclopentyldiisobutyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group (P=O) bonded to cyclopentyl and diisobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing phosphine oxides involves the oxidation of their corresponding phosphine precursors. For phosphine oxide, cyclopentyldiisobutyl-, the synthesis typically starts with the corresponding phosphine, cyclopentyldiisobutylphosphine. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) under controlled conditions to yield the desired phosphine oxide .
Industrial Production Methods
In an industrial setting, the production of phosphine oxides often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of oxidizing agent and reaction parameters is crucial to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, cyclopentyldiisobutyl- undergoes various chemical reactions, including:
-
Reduction: : The reduction of phosphine oxides to phosphines is a well-studied reaction. Common reducing agents include phenylsilane (PhSiH₃) and lithium aluminum hydride (LiAlH₄). The reduction typically proceeds with retention or inversion of the stereogenic phosphorus atom, depending on the reaction conditions .
-
Substitution: : Phosphine oxides can participate in substitution reactions, where the P=O group can be replaced by other functional groups. This is often achieved using nucleophiles under specific conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), oxygen (O₂)
Reducing Agents: Phenylsilane (PhSiH₃), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the corresponding phosphines (from reduction) and substituted phosphine oxides (from substitution reactions) .
Scientific Research Applications
Phosphine oxide, cyclopentyldiisobutyl- has several applications in scientific research:
-
Catalysis: : It serves as a ligand in organometallic catalysis, facilitating various organic transformations .
-
Materials Science: : Phosphine oxides are used in the development of high-performance materials, including photoinitiators for polymerization reactions .
-
Medicinal Chemistry: : The compound’s unique properties make it a candidate for drug development and other biomedical applications .
Mechanism of Action
The mechanism by which phosphine oxide, cyclopentyldiisobutyl- exerts its effects involves the interaction of the P=O group with various molecular targets. In catalysis, the P=O group can coordinate with metal centers, influencing the reactivity and selectivity of the catalytic process. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Phosphine oxide, cyclopentyldiisobutyl- can be compared with other similar compounds such as:
-
Diphenylphosphine oxide: : Another commonly studied phosphine oxide with different substituents, leading to variations in reactivity and applications .
-
Triphenylphosphine oxide: : Known for its use in organic synthesis and catalysis, it differs in the nature of its substituents and overall chemical behavior .
The uniqueness of phosphine oxide, cyclopentyldiisobutyl- lies in its specific substituents (cyclopentyl and diisobutyl groups), which impart distinct steric and electronic properties, making it suitable for specialized applications .
Properties
IUPAC Name |
bis(2-methylpropyl)phosphorylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27OP/c1-11(2)9-15(14,10-12(3)4)13-7-5-6-8-13/h11-13H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKICQGGMNQWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(CC(C)C)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995239 | |
| Record name | Cyclopentylbis(2-methylpropyl)oxo-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73986-83-1 | |
| Record name | Phosphine oxide, cyclopentyldiisobutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyldiisobutylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentylbis(2-methylpropyl)oxo-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTYLDIISOBUTYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ7CMC5N35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1620265.png)
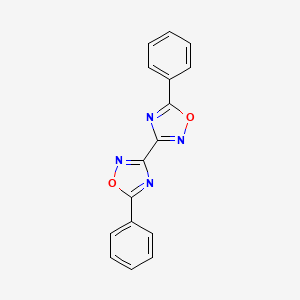
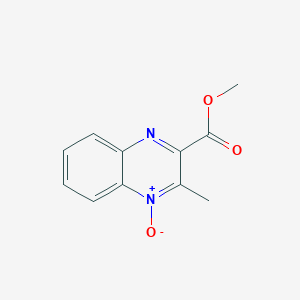
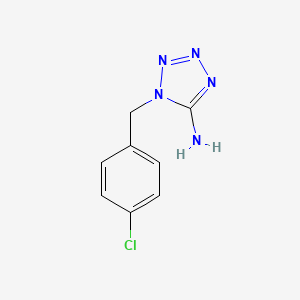
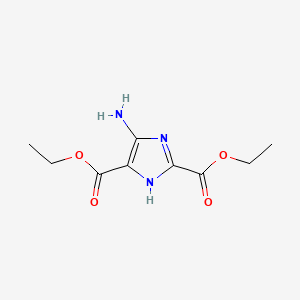

![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1620279.png)
